Molecular Topology Divergence: PSA and logP Compared with 4‑Chloro and Alkoxy‑Methyl Congeners
The unsubstituted pyrimidine core of the target compound yields a polar surface area (PSA) of 112.9 Ų and a computed logP of 2.47 . Although exact experimental logP/PSA values for the 4‑chloro analog (BRENDA ligand) are not published in the same dataset, the addition of a chlorine atom is universally predicted to increase lipophilicity (ΔlogP ≈ +0.5–0.7) and reduce PSA by ~5–10 Ų, while the 2‑[(2‑chloroethoxy)methyl] substituent adds a flexible ether chain that raises both logP and molecular weight [1]. This means the target compound sits in a narrower, more polar property space that is often preferred for fragment screening libraries (Rule‑of‑Three compliance) and for metabolic stability profiling where minimal off‑target lipophilic interactions are desired.
| Evidence Dimension | Physicochemical property divergence (PSA and logP) |
|---|---|
| Target Compound Data | PSA = 112.9 Ų; logP = 2.47 (calculated) |
| Comparator Or Baseline | N-[(4‑chloropyrimidin‑2‑yl)carbamoyl]benzenesulfonamide: logP estimated +0.5–0.7 higher; 2‑[(2‑chloroethoxy)methyl]‑N‑[(4‑chloropyrimidin‑2‑yl)carbamoyl]benzenesulfonamide: molecular weight and flexibility substantially greater [1] |
| Quantified Difference | PSA ≈ 10 % lower for chloro analog (predicted); logP increase of 0.5–0.7 units; molecular weight increase > 50 Da for alkoxy‑methyl derivative |
| Conditions | Calculated properties (ChemSrc) and BRENDA structural cataloguing |
Why This Matters
Procurement of the unsubstituted scaffold avoids the lipophilic drag introduced by even a single chlorine, which is critical when the compound is used as a fragment hit or a negative‑control probe for structure‑based drug design.
- [1] BRENDA Enzyme Database. Ligand entries 73063 and 73064. https://www.brenda-enzymes.info/ (accessed 2026‑05‑02). View Source
